
Arginine thiazolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Arginine monothiazolidine-4-carboxylate is a compound that combines the amino acid L-arginine with a thiazolidine ring. This compound is of interest due to its potential therapeutic applications, particularly in the fields of medicine and biochemistry. L-arginine is known for its role in the production of nitric oxide, a molecule that plays a crucial role in various physiological processes, including vasodilation and immune response.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine monothiazolidine-4-carboxylate typically involves the reaction of L-arginine with thiazolidine-4-carboxylic acid. This reaction can be carried out under mild conditions, often in an aqueous solution, with the use of a coupling agent to facilitate the formation of the desired product. The reaction conditions may include a temperature range of 20-40°C and a pH of around 7-8 to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of L-Arginine monothiazolidine-4-carboxylate may involve more advanced techniques such as continuous flow synthesis or the use of bioreactors. These methods allow for greater control over reaction conditions and can lead to higher yields and more consistent product quality. The use of enzymatic catalysis is also explored to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
L-Arginine monothiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield different derivatives with altered biological activity.
Substitution: The amino and carboxyl groups of L-arginine can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of L-Arginine monothiazolidine-4-carboxylate. These products can have different biological activities and potential therapeutic applications.
科学研究应用
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in modulating cellular processes, particularly those involving nitric oxide production and immune response.
作用机制
The mechanism of action of L-Arginine monothiazolidine-4-carboxylate involves its role as a precursor to nitric oxide. Nitric oxide is produced from L-arginine by the enzyme nitric oxide synthase. This molecule plays a crucial role in vasodilation, immune response, and cellular signaling. The thiazolidine ring may also contribute to the compound’s biological activity by modulating redox reactions and interacting with various cellular targets .
相似化合物的比较
Similar Compounds
L-Arginine: A naturally occurring amino acid involved in nitric oxide production and various metabolic processes.
Thiazolidine-4-carboxylic acid: A compound with a thiazolidine ring, used in the synthesis of various derivatives.
L-Arginine hydrochloride: A salt form of L-arginine, commonly used in supplements and therapeutic formulations.
Uniqueness
L-Arginine monothiazolidine-4-carboxylate is unique due to its combination of L-arginine and a thiazolidine ring, which imparts distinct chemical and biological properties. This combination allows for enhanced modulation of nitric oxide production and potential therapeutic applications that are not achievable with L-arginine or thiazolidine-4-carboxylic acid alone .
属性
CAS 编号 |
57631-15-9 |
|---|---|
分子式 |
C10H21N5O4S |
分子量 |
307.37 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H14N4O2.C4H7NO2S/c7-4(5(11)12)2-1-3-10-6(8)9;6-4(7)3-1-8-2-5-3/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3,5H,1-2H2,(H,6,7)/t4-;/m0./s1 |
InChI 键 |
JEOQACOXAOEPLX-WCCKRBBISA-N |
手性 SMILES |
C1C(NCS1)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
规范 SMILES |
C1C(NCS1)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)
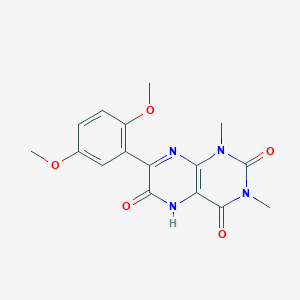
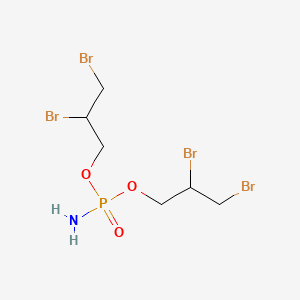
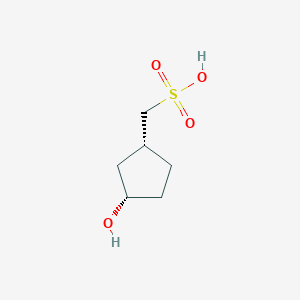
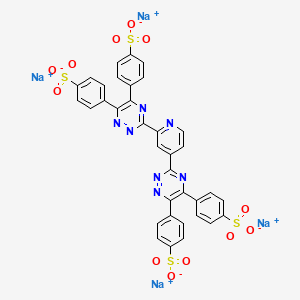
![Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-](/img/structure/B13809693.png)
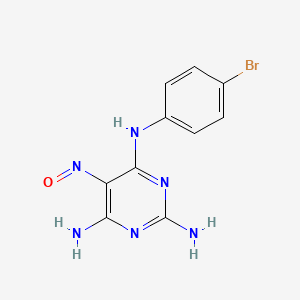
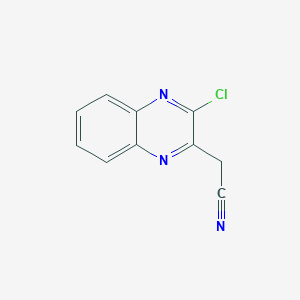
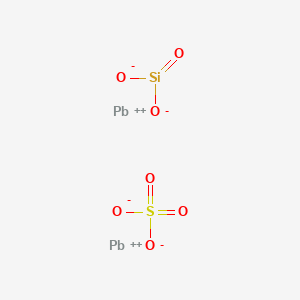
![N,N'-1,6-Hexanediylbis[N'-octadecyl]urea](/img/structure/B13809704.png)
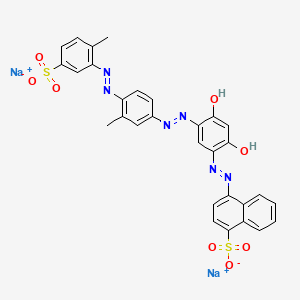
![7-Oxabicyclo[4.1.0]hept-2-EN-2-OL](/img/structure/B13809714.png)
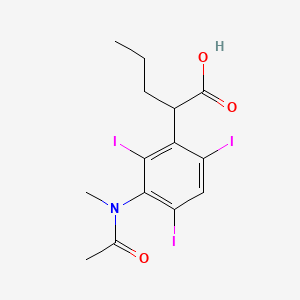
![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)-](/img/structure/B13809737.png)
